molecular formula C11H10N2O4S B1428894 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1284136-51-1

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No. B1428894
M. Wt: 266.28 g/mol
InChI Key: XDZTYOVTBTVIMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , has been extensively studied . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of “2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid” is complex and involves several functional groups. The compound contains a methoxyphenyl group, an oxadiazole ring, and a sulfanyl acetic acid group .

Scientific Research Applications

Aldose Reductase Inhibition for Visual Impairment Prevention

1,2,4-Oxadiazol-5-yl-acetic acids, including derivatives similar to 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, have shown potent inhibitory effects on aldose reductase (ALR2). ALR2 is an enzyme implicated in diabetic complications, such as cataracts. Compounds like 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid exhibited significant in vivo activity, preventing cataract development in galactosemic rats. This suggests potential applications in managing visual impairments related to diabetes (La Motta et al., 2008).

Anticancer and Pharmacological Potentials

Certain derivatives of 1,3,4-oxadiazole and pyrazole, structurally related to 2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, have shown promising results in pharmacological evaluations. These derivatives exhibited binding and inhibitory effects against various targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Some compounds demonstrated high analgesic and anti-inflammatory effects and potent toxicity assessment and tumor inhibition capabilities (Faheem, 2018).

Corrosion Inhibition

A derivative, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, has been investigated as a corrosion inhibitor for mild steel in sulfuric acid medium. It showed high efficiency, with inhibition rates surpassing 96% at certain conditions. The inhibition was attributed to the adsorption of the oxadiazole molecules on the metal surface, suggesting potential applications in industrial corrosion protection (Bouklah et al., 2006).

properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-16-8-4-2-3-7(5-8)10-12-11(17-13-10)18-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZTYOVTBTVIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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